molecular formula C7H5NO3 B12821791 2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid

2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid

Cat. No.: B12821791
M. Wt: 151.12 g/mol
InChI Key: MVXXSHJMACRZIX-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid: is a heterocyclic compound that features an oxazole ring substituted with a propynyl group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to the corresponding oxazoles. One common method involves the use of Deoxo-Fluor® reagent for the cyclization step, which is carried out at room temperature. The resulting oxazolines are then oxidized using commercial manganese dioxide packed in a flow reactor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow reactors and continuous processing techniques can enhance the efficiency and safety of the production process. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can lead to the formation of oxazole-5-carboxylic acid derivatives .

Scientific Research Applications

2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid can be compared with other similar compounds, such as:

    2-(Prop-1-yn-1-yl)oxazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    2-(Prop-1-yn-1-yl)thiazole-5-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.

    2-(Prop-1-yn-1-yl)imidazole-5-carboxylic acid: Contains an imidazole ring instead of an oxazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

2-prop-1-ynyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H5NO3/c1-2-3-6-8-4-5(11-6)7(9)10/h4H,1H3,(H,9,10)

InChI Key

MVXXSHJMACRZIX-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=NC=C(O1)C(=O)O

Origin of Product

United States

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